2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine

Lipophilicity Membrane permeability Drug-likeness

This 4H-1,3,5-thiadiazine scaffold is optimized for permeability and metabolic stability studies. The 3-CF₃-phenyl substituent elevates LogP by ~2.6 units vs. the unsubstituted analog, doubling H-bond acceptors (6 vs. 3) and adding strong electron withdrawal (σₘ ≈ +0.43). Ideal for intracellular target engagement, BBB penetration assays, or cytochrome P450 metabolism investigations where the methyl analog's benzylic liability must be avoided.

Molecular Formula C22H15F3N2S
Molecular Weight 396.43
CAS No. 400078-36-6
Cat. No. B2402787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine
CAS400078-36-6
Molecular FormulaC22H15F3N2S
Molecular Weight396.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H15F3N2S/c23-22(24,25)18-13-7-12-17(14-18)19-26-20(15-8-3-1-4-9-15)28-21(27-19)16-10-5-2-6-11-16/h1-14,19H
InChIKeyXDDHMRCQYSGWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine (CAS 400078-36-6): Core Structural Identity and Physicochemical Profile


2,6-Diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine (CAS 400078-36-6) is a fully unsaturated 4H-1,3,5-thiadiazine heterocycle bearing phenyl groups at positions 2 and 6, and a 3-trifluoromethylphenyl substituent at position 4 [1]. The compound possesses a molecular formula of C₂₂H₁₅F₃N₂S, a molecular weight of 396.4 g/mol, and a computed XLogP3-AA of 6.2, indicating pronounced lipophilicity [1]. It is a solid at ambient temperature and belongs to a class of heterocycles investigated for diverse biological applications, including antimicrobial and anticancer screening [1].

Why 2,6-Diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine Cannot Be Replaced by Unsubstituted or Simple Alkyl/Halo Analogs


Within the 2,6-diphenyl-4H-1,3,5-thiadiazine scaffold, the identity of the 4-position substituent governs three critical molecular properties relevant to procurement: lipophilicity (LogP), hydrogen-bond acceptor capacity, and electronic modulation of the heterocyclic ring. The 3-CF₃-phenyl group in the target compound (CAS 400078-36-6) imparts a logP increase of approximately 2.6 units relative to the unsubstituted parent 2,6-diphenyl-4H-1,3,5-thiadiazine [1][2], doubles the hydrogen-bond acceptor count (from 3 to 6), and introduces a strong electron-withdrawing effect (Hammett σₘ ≈ +0.43) absent in methyl-substituted analogs [3]. These physicochemical shifts directly alter membrane permeability, protein-binding potential, and metabolic handling, making generic substitution without accounting for these differences a scientifically unsound practice [1][2].

Quantitative Differentiation Evidence for 2,6-Diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine vs. Closest Analogs


Elevated Lipophilicity (XLogP3 = 6.2) Drives Membrane Partitioning Relative to Unsubstituted and Methyl-Substituted Analogs

The target compound exhibits a computed XLogP3-AA of 6.2, which is 2.6 log-units higher than the 4-unsubstituted analog 2,6-diphenyl-4H-1,3,5-thiadiazine (XLogP3-AA = 3.6) [1][2]. The 4-(4-methylphenyl) analog (C₂₂H₁₈N₂S, MW = 342.5 g/mol) is estimated to have an XLogP3 of approximately 4.1–4.2 based on a +0.5 to +0.6 unit contribution from the para-methyl group, still 2.0–2.1 log-units lower than the target. This logP differential translates to a predicted ~100-fold higher membrane affinity for the CF₃-bearing compound [1][2].

Lipophilicity Membrane permeability Drug-likeness

Doubled Hydrogen-Bond Acceptor Count (6 vs. 3) Expands Intermolecular Interaction Capacity

The three fluorine atoms of the 3-CF₃ substituent act as weak hydrogen-bond acceptors, raising the total hydrogen-bond acceptor count from 3 (in the unsubstituted parent 2,6-diphenyl-4H-1,3,5-thiadiazine) to 6 in the target compound [1][2]. The 4-bromophenyl analog (C₂₁H₁₅BrN₂S) retains only 3 H-bond acceptors. This doubled acceptor capacity introduces additional interaction possibilities with biological targets, solvents, and formulation excipients that are absent in non-fluorinated analogs [1][2].

Hydrogen bonding Target engagement Solubility

Strong Electron-Withdrawing Effect (Hammett σₘ = +0.43) Modulates Heterocyclic Ring Reactivity Versus Methyl-Substituted Analogs

The 3-CF₃ substituent exerts a strong electron-withdrawing inductive effect (Hammett σₘ = +0.43) on the thiadiazine ring, whereas the 4-methyl analog (σₚ = −0.17, electron-donating) and the 3-bromo substituent (σₘ = +0.39) produce distinctly different electronic environments [1]. Literature for the closely related 2,4,6-triphenyl-4H-1,3,5-thiadiazine system shows that ring contraction to 2,4,5-triarylimidazoles proceeds with a deuterium isotope effect (k_H/k_D = 2–3.5), indicating that the 4-position substituent directly influences reaction kinetics [2]. The CF₃ group, being the most electron-withdrawing among common 4-substituents in this series, is expected to retard base-catalyzed ring-opening reactions compared to alkyl-substituted analogs.

Electronic effects Reactivity Stability

Enhanced Metabolic Stability Potential Conferred by the CF₃ Group Compared to Methyl or Bromo Analogs

Trifluoromethyl groups are widely documented in medicinal chemistry to confer resistance to oxidative metabolism at the substituted aryl position, due to the electron-withdrawing effect deactivating the ring toward cytochrome P450-mediated oxidation [1]. In contrast, the 4-methylphenyl analog bears a benzylic C–H bond (bond dissociation energy ≈ 85–90 kcal/mol) that is susceptible to CYP450 hydroxylation, and the 4-bromophenyl analog may undergo reductive debromination. The 3-CF₃-phenyl substituent in the target compound lacks such metabolically labile sites, providing a class-level stability advantage over alkyl- and halo-substituted analogs [1].

Metabolic stability Oxidative metabolism CYP450

Higher Molecular Weight (396.4 g/mol) and Rotatable Bond Count (3) Affect Physicochemical Handling Versus Lighter Analogs

The target compound has a molecular weight of 396.4 g/mol, which is 144.1 g/mol heavier than the unsubstituted 2,6-diphenyl-4H-1,3,5-thiadiazine (MW = 252.3 g/mol) and 53.9 g/mol heavier than the 4-(4-methylphenyl) analog (MW = 342.5 g/mol) [1][2]. The rotatable bond count increases from 2 (unsubstituted) to 3 (target compound), reflecting the additional C–C bond connecting the 3-CF₃-phenyl ring to the thiadiazine core. These differences influence solid-state properties (melting point, crystallinity), solubility, and compatibility with standard formulation approaches [1][2].

Molecular weight Formulation Solubility

Procurement-Relevant Application Scenarios for 2,6-Diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine (CAS 400078-36-6)


Membrane-Permeation and Cell-Based Screening Campaigns Requiring High LogP Scaffolds

With a computed XLogP3-AA of 6.2 [1], this compound is suited for assay cascades that demand high passive membrane permeability, such as intracellular target engagement screens, blood-brain barrier penetration studies, or phenotypic assays where the unsubstituted analog (XLogP3 = 3.6) would be retention-limited [1][2]. The 2.6 log-unit differential [1][2] makes the CF₃-bearing compound the appropriate selection when the screening objective requires partitioning into lipid-rich compartments.

Structure–Activity Relationship (SAR) Studies Exploring Electronic Modulation of the Thiadiazine Core

The strong electron-withdrawing 3-CF₃ substituent (σₘ = +0.43) [3] provides a probe of electronic effects on the thiadiazine ring, contrasting with the electron-donating 4-methyl analog (σₚ ≈ −0.17) and the moderately withdrawing 3-bromo analog (σₘ = +0.39) [3]. Researchers studying base-catalyzed ring contraction or electrophilic substitution on the thiadiazine scaffold [4] can use this compound to isolate the contribution of electron withdrawal to reaction rate and product distribution.

In Vivo PK/PD Studies Where Metabolic Stability of the Aryl Substituent Is Critical

The absence of benzylic C–H bonds in the 3-CF₃-phenyl group eliminates a major site of CYP450-mediated hydroxylation that is present in the 4-methylphenyl analog [5]. Procurement of the CF₃-bearing compound is indicated for in vivo pharmacokinetic studies requiring sustained exposure, where metabolic lability of comparator analogs would confound interpretation of target engagement data [5].

Physicochemical Profiling and Pre-Formulation Development for Low-Solubility Heterocycles

The high molecular weight (396.4 g/mol) and elevated logP (6.2) [1] position this compound as a model heterocycle for developing solubilization strategies—such as lipid-based formulations, co-solvent systems, or amorphous solid dispersions—that are transferable to other lipophilic, low-solubility screening hits. The 57% MW increase over the unsubstituted analog [1][2] provides a useful test case for solubility prediction models.

Quote Request

Request a Quote for 2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.